molecular formula C23H22N4O2S B6552096 N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040675-59-9

N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6552096
CAS No.: 1040675-59-9
M. Wt: 418.5 g/mol
InChI Key: RVXMLQMMHCMPOL-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22N4O2S and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.14634713 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

The compound consists of several key structural components:

  • 2-Ethylphenyl group : This aromatic ring contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Pyrazolo[1,5-a]pyrazine moiety : Known for various pharmacological activities, this heterocyclic structure may influence the compound's biological effects.
  • Sulfanyl group : This functional group can participate in redox reactions and may enhance the compound's reactivity.
  • Acetamide functional group : This moiety is often associated with biological activity, particularly in drug design.

The molecular formula is C22H22N4O2SC_{22}H_{22}N_4O_2S with a molecular weight of approximately 422.51 g/mol, indicating a complex structure that can engage in multiple interactions within biological systems.

Table 1: Structural Features

ComponentDescription
2-EthylphenylAromatic ring contributing to lipophilicity
Pyrazolo[1,5-a]pyrazineHeterocyclic structure with potential pharmacological effects
Sulfanyl groupParticipates in redox reactions
AcetamideCommonly associated with biological activity

Comparative Analysis with Related Compounds

Research on structurally related compounds has provided insights into possible biological activities. For instance:

Compound NameBiological Activity
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamidePotential anticancer activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamideAnti-inflammatory effects
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamideAntidepressant properties

These comparisons highlight the potential for this compound to exhibit similar pharmacological effects.

Case Studies and Research Findings

Currently, there is a lack of direct studies focusing exclusively on the biological activity of this compound. However, related compounds have shown promising results in various assays:

  • Anticancer Studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Activity : Some analogs have been evaluated for their ability to reduce inflammation in animal models.
  • Neuropharmacological Effects : Certain derivatives have been investigated for antidepressant-like activities in behavioral models.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-3-16-8-4-6-10-18(16)25-22(28)15-30-23-20-14-19(26-27(20)13-12-24-23)17-9-5-7-11-21(17)29-2/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXMLQMMHCMPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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